molecular formula C8H11ClN2O2 B12469794 [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid

[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B12469794
M. Wt: 202.64 g/mol
InChI Key: SERLZRMUOUAQKH-UHFFFAOYSA-N
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Description

[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4 and an isopropyl group at position 3 on the pyrazole ring, along with an acetic acid moiety attached to the nitrogen at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions. For example, 3,5-dimethylpyrazole can be chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-3,5-dimethylpyrazole.

    Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation. The chlorinated pyrazole can react with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 4-chloro-3-(propan-2-yl)pyrazole.

    Acetic Acid Moiety Addition: Finally, the acetic acid moiety can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions, such as using sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Esterification: The acetic acid moiety can undergo esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

    Esterification: Alcohols (R-OH) with sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-carboxylic acid.

    Reduction: Formation of 4-hydro-3-(propan-2-yl)pyrazole-1-acetic acid.

    Substitution: Formation of 4-substituted-3-(propan-2-yl)pyrazole-1-acetic acid derivatives.

    Esterification: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-acetate esters.

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-1H-pyrazol-1-yl]acetic acid
  • 4-chloro-3-ethyl-1H-pyrazol-1-yl]acetic acid
  • 4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propionic acid

Uniqueness

Compared to similar compounds, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a chloro and an isopropyl group on the pyrazole ring. This combination of substituents can influence its reactivity, stability, and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(4-chloro-3-propan-2-ylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

SERLZRMUOUAQKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1Cl)CC(=O)O

Origin of Product

United States

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